molecular formula C13H8ClFO2 B595838 2-Chloro-4-(2-fluorophenyl)benzoic acid CAS No. 1214362-41-0

2-Chloro-4-(2-fluorophenyl)benzoic acid

Cat. No.: B595838
CAS No.: 1214362-41-0
M. Wt: 250.653
InChI Key: FCNJDIOIIUXXRK-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenyl)benzoic acid (CAS [1214362-41-0]) is a halogenated benzoic acid derivative characterized by a chloro substituent at the 2-position of the benzoic acid ring and a 2-fluorophenyl group at the 4-position. This compound belongs to a broader class of halogenated aromatic acids, which are often utilized as intermediates in agrochemical synthesis, particularly herbicides, due to their structural resemblance to bioactive molecules . Its molecular formula is C₁₃H₈ClFO₂, with a molar mass of 266.66 g/mol. The presence of both chlorine and fluorine atoms enhances its electronic and steric properties, influencing reactivity and biological activity .

Properties

IUPAC Name

2-chloro-4-(2-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNJDIOIIUXXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673467
Record name 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-41-0
Record name 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-fluorophenyl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 2-fluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biphenyl derivatives, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

2-Chloro-4-(2-fluorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on the position and nature of substituents. Key analogues include:

Compound Name Substituents (Benzoic Acid Ring) Phenyl Ring Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
2-Chloro-4-(3-fluorophenyl)benzoic acid Cl (2), - (4) 3-F C₁₃H₈ClFO₂ 266.66 Intermediate in herbicide synthesis
2-Chloro-4-(4-fluorophenyl)benzoic acid Cl (2), - (4) 4-F C₁₃H₈ClFO₂ 266.66 Crystallographic studies
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid - (3) Cl (2), CF₃ (4) C₁₄H₈ClF₃O₃ 340.66 Intermediate for acifluorfen
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (Acifluorfen) NO₂ (5) Cl (2), CF₃ (4) C₁₄H₇ClF₃NO₅ 361.67 Herbicide (LD₅₀ rat: 1370 mg/kg)
2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid Cl (2), - (4) Cl (3), F (4) C₁₃H₇Cl₂FO₂ 285.10 Enhanced lipophilicity

Key Observations:

  • Substituent Position: Fluorine at the 2-position on the phenyl ring (target compound) vs.
  • Electron-Withdrawing Groups: Nitro (e.g., acifluorfen) or trifluoromethyl groups (e.g., compound) increase electrophilicity, enhancing herbicidal activity but also toxicity (e.g., acifluorfen LD₅₀ = 1370 mg/kg vs. non-nitro analogues) .

Physicochemical Properties

  • Solubility: The target compound’s solubility in polar solvents (e.g., DMSO, methanol) is likely reduced compared to analogues with nitro or sulfonamide groups (e.g., ’s sulfonamide derivative) due to decreased polarity .
  • Melting Points: Derivatives like 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid (m.p. 181–183°C) exhibit higher melting points than the target compound, attributed to hydrogen bonding from amide groups .

Research Tools and Structural Analysis

  • Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of benzoic acid derivatives, as seen in ’s asymmetric unit analysis .
  • Visualization: ORTEP-3 and WinGX aid in depicting molecular conformations, critical for understanding substituent orientations .

Biological Activity

2-Chloro-4-(2-fluorophenyl)benzoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoic acid core substituted with chlorine and fluorine atoms, which may influence its pharmacological properties. The molecular formula is C13_{13}H8_{8}ClF O2_2, and it has a molecular weight of approximately 252.65 g/mol.

The biological activity of this compound is hypothesized to be similar to that of febuxostat, a known xanthine oxidase inhibitor. Xanthine oxidase plays a critical role in the metabolism of purines, converting hypoxanthine to xanthine and further to uric acid. By inhibiting this enzyme, the compound may reduce serum uric acid levels, which is beneficial in treating conditions such as gout.

Biochemical Pathways

  • Target Enzyme : Xanthine oxidase
  • Effect on Pathway : Inhibition leads to decreased uric acid synthesis.
  • Potential Applications : Treatment of hyperuricemia and gout.

Biological Activity Studies

Research has indicated that compounds structurally related to this compound exhibit various biological activities. For instance, studies have shown that similar compounds can influence cellular functions through enzyme inhibition and modulation of metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits xanthine oxidase
Anti-inflammatoryPotential reduction in inflammation
AnalgesicPain relief in animal models

Case Studies

  • Analgesic Activity : A study investigated the formulation of tablets containing this compound using various excipients. The results indicated significant analgesic effects when tested using the hot plate method, suggesting its potential in pain management .
  • Inhibition Studies : Another study focused on the inhibition properties of related compounds against SARS-CoV and MERS-CoV. The findings demonstrated that modifications in the fluorinated phenyl group could enhance antiviral activity, indicating a structure-activity relationship that could be applied to this compound .

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